molecular formula C9H8ClNO2S B1620592 2-Chloro-4,7-dimethoxy-1,3-benzothiazole CAS No. 890091-99-3

2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B1620592
CAS No.: 890091-99-3
M. Wt: 229.68 g/mol
InChI Key: HHZVUGPLXAGVOJ-UHFFFAOYSA-N
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Description

2-Chloro-4,7-dimethoxy-1,3-benzothiazole is a chemical compound with the molecular formula C9H8ClNO2S . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves coupling reactions with aromatic aldehydes and o-aminothiophenols . The specific synthesis process can vary depending on the desired end product and the conditions of the reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains two methoxy groups and a chlorine atom .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of anti-inflammatory compounds . The specific reactions that this compound undergoes can depend on the reaction conditions and the other reactants present .

Scientific Research Applications

Parallel Synthesis of Benzothiazoles

The compound 2-Chloro-4,7-dimethoxy-1,3-benzothiazole is a derivative of benzothiazole, which is used in the parallel synthesis of a library of benzoxazoles and benzothiazoles. This synthesis involves copper-catalyzed cyclizations of ortho-halobenzanilides, demonstrating a method that complements traditional strategies requiring 2-aminophenols as substrates. The reaction is believed to proceed via an oxidative insertion/reductive elimination pathway, showing the versatility of benzothiazole derivatives in synthetic chemistry (Evindar & Batey, 2006).

Electrochemical Fluorination

Electrochemical fluorination of benzothiazolyl sulfides, including those related to this compound, demonstrates the selective fluorination at the alpha position to the sulfur atom. This method avoids fluorination of the heterocyclic moieties, showcasing the compound's potential in selective chemical modifications (Hou, Higashiya, & Fuchigami, 1997).

Synthesis of Novel Heterocyclic Systems

This compound could potentially be utilized as an intermediate in the synthesis of diverse heterocyclic systems. For instance, similar compounds have been used to construct novel heterocyclic systems linked to the furo[3,2-g]chromene moiety, showcasing the compound's utility in developing new chemical entities with potential biological activities (Ibrahim et al., 2022).

Synthesis and Biological Evaluation

Compounds bearing the benzothiazole ring system, similar to this compound, have been synthesized and evaluated for their biological activities, such as anti-inflammatory and antinociceptive activities. This indicates the potential of such compounds in the development of new therapeutic agents (Abbas et al., 2015).

Fluorescent Probes

Derivatives of benzothiazole, akin to this compound, have been applied to fluorescent probes sensitive to pH changes and metal cations. This application demonstrates the compound's potential utility in analytical chemistry and biological imaging, providing tools for detecting and quantifying specific ions or pH changes in various environments (Tanaka et al., 2001).

Properties

IUPAC Name

2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVUGPLXAGVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365966
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890091-99-3
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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